2-(3-Ethylisoxazol-5-yl)acetonitrile

Übersicht

Beschreibung

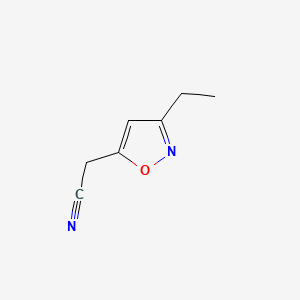

2-(3-Ethylisoxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C7H8N2O. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylisoxazol-5-yl)acetonitrile typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Ethylisoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitrile group to an amine or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(3-Ethylisoxazol-5-yl)acetonitrile has several applications in scientific research, including:

Wirkmechanismus

The mechanism by which 2-(3-Ethylisoxazol-5-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-Ethylisoxazol-5-yl)acetonitrile include other isoxazole derivatives such as:

- 3-Methylisoxazole

- 5-Phenylisoxazole

- 4,5-Dihydroisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other isoxazole derivatives may not be as effective .

Biologische Aktivität

2-(3-Ethylisoxazol-5-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry and agriculture, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with acetonitrile. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and metal-free routes, which have shown promise in producing this compound efficiently .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various isoxazole derivatives, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing that it could inhibit bacterial growth at low concentrations.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Antioxidant Activity

In vitro studies have evaluated the antioxidant properties of this compound using human primary fibroblasts. The compound was found to significantly reduce oxidative stress markers compared to control groups, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it was shown to act as a reversible inhibitor of certain kinases involved in cancer progression. The inhibition kinetics were studied, revealing an IC50 value that positions it as a promising candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen tested various isoxazole derivatives, including this compound, against clinical strains of bacteria. The results highlighted its potential as an alternative antimicrobial agent in the face of rising antibiotic resistance .

- Oxidative Stress Reduction : A separate investigation into the antioxidant properties of this compound involved C. elegans as an in vivo model. Results indicated that treatment with this compound led to a significant increase in lifespan and reduced markers of aging, suggesting its utility in age-related studies .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The isoxazole ring is known for its ability to form hydrogen bonds with active site residues in enzymes, thereby inhibiting their function.

- Antioxidant Mechanism : The compound may scavenge free radicals or modulate cellular pathways involved in oxidative stress responses.

Eigenschaften

IUPAC Name |

2-(3-ethyl-1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6-5-7(3-4-8)10-9-6/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJXSKSYWWOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305201 | |

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-75-9 | |

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.